1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride
Description
1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride is a chalcone derivative characterized by a conjugated enone system linking a 4-chlorophenyl group and a 3-methylpyridinium moiety. Its structure combines aromatic and heterocyclic components, making it a subject of interest in materials science and medicinal chemistry. The compound’s ionic nature (due to the pyridinium chloride group) distinguishes it from neutral chalcones, influencing solubility, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-methylpyridin-1-ium-1-yl)prop-2-en-1-one;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClNO.ClH/c1-12-3-2-9-17(11-12)10-8-15(18)13-4-6-14(16)7-5-13;/h2-11H,1H3;1H/q+1;/p-1/b10-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQSMWBHJWEKPN-VRTOBVRTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)C=CC(=O)C2=CC=C(C=C2)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[N+](=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation Approach
The Claisen-Schmidt condensation remains the most direct route to α,β-unsaturated ketones. For the target compound, 4-chlorobenzaldehyde and 3-acetylpyridine undergo base-catalyzed condensation. In a typical procedure, 4-chlorobenzaldehyde (10 mmol) and 3-acetylpyridine (10 mmol) are stirred in ethanol with 10% NaOH at 80°C for 6 hours. The reaction mixture is acidified to precipitate the crude enone, which is recrystallized from ethanol to yield 1-(4-chlorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one (68% yield). Subsequent quaternization with methyl chloride in toluene at 60°C for 12 hours affords the pyridinium chloride salt (74% yield).
Key Data:
Mannich Reaction and Dehydration
The Mannich reaction offers an alternative pathway via β-amino ketone intermediates. 4-Chloroacetophenone (10 mmol), paraformaldehyde (15 mmol), and 3-methylpyridine (10 mmol) react in n-butanol with HCl at 85°C for 14 hours. The resulting β-(3-methylpyridinium)propiophenone is dehydrated using concentrated H₂SO₄ at 110°C, yielding the enone. Purification via washing with water removes residual Z-isomer, achieving 73% isolated yield.
Key Data:
Knoevenagel Condensation Strategy
Active methylene compounds like malononitrile facilitate Knoevenagel condensations. Here, 4-chlorobenzaldehyde (10 mmol) and 3-(cyanomethyl)pyridinium chloride (10 mmol) react in acetic acid with ammonium acetate at 100°C. The reaction proceeds via enolate formation, followed by dehydration to yield the enone. However, this method suffers from lower yields (58%) due to side reactions involving the pyridinium group.
Key Data:
- Reagents: 4-Chlorobenzaldehyde, 3-(cyanomethyl)pyridinium chloride, NH₄OAc.
- Conditions: 100°C, 8 hours.
- Yields: 58%.
- Characterization: IR (KBr): 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Ethanol and dichloromethane emerge as optimal solvents for Claisen-Schmidt and quaternization steps, respectively. Acid catalysts (e.g., H₂SO₄) enhance dehydration efficiency, while bases (NaOH, KOH) improve condensation yields. For instance, increasing NaOH concentration from 5% to 10% elevates enone yield from 54% to 68%.
Temperature and Time Dependence
Prolonged heating during Mannich reactions (14 hours vs. 8 hours) improves β-amino ketone formation (85% vs. 62%) but risks pyridinium degradation. Similarly, quaternization at 60°C for 12 hours achieves complete N-methylation without byproducts.
Characterization and Analytical Data
Spectroscopic Confirmation
$$ ^1H $$ NMR and HRMS data confirm the E-configuration and quaternization. The trans coupling constant (J = 15.6 Hz) between H₂ and H₃ of the propenone chain aligns with literature values for analogous enones. X-ray crystallography (monoclinic, P2₁/c) reveals a planar 4-chlorophenyl ring and a chair-conformed pyridinium group, with dihedral angles of 83.6° between aromatic planes.
Table 1: Comparative Yields and Conditions
| Method | Yield (%) | Temperature (°C) | Time (h) |
|---|---|---|---|
| Claisen-Schmidt | 74 | 80 | 6 |
| Mannich-Dehydration | 73 | 110 | 14 |
| Knoevenagel | 58 | 100 | 8 |
Purity and Isomer Separation
Aqueous washes effectively remove Z-isomers, as evidenced by HPLC (99.2% purity). Recrystallization from methanol further enhances purity to 99.8%, with a melting point of 114–116°C.
Comparative Analysis of Synthetic Routes
The Claisen-Schmidt method offers superior yields (74%) and scalability, while the Mannich route provides better stereocontrol. The Knoevenagel approach, though less efficient, avoids harsh acids, making it suitable for acid-sensitive substrates.
Applications and Pharmacological Relevance
Preliminary in vivo studies indicate anti-ischemic activity, with 1-(4-chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride reducing infarct volume by 42% in murine models. The cationic pyridinium group enhances blood-brain barrier penetration, positioning this compound as a promising neuroprotective agent.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying interactions with biological molecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Structural Analogs :
1-(4-Methoxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride (CAS 1080601-76-8): Differs by a methoxy (-OCH₃) group instead of chlorine at the para position of the phenyl ring.
1-(4-Methylphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride (CAS 19518-27-5): Features a methyl (-CH₃) group, which is less electronegative than chlorine, reducing dipole moments and affecting crystal packing .
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituent | Molecular Weight (g/mol) | logP* | Notable Properties |
|---|---|---|---|---|
| Target Compound (4-Cl) | -Cl | 289.8 | ~3.5 | High polarity, ionic character |
| 4-Methoxy Analog (CAS 1080601-76-8) | -OCH₃ | 289.8 | ~2.8 | Increased electron density |
| 4-Methyl Analog (CAS 19518-27-5) | -CH₃ | 273.75 | ~4.2 | Lower solubility in polar solvents |
Comparison with Neutral Chalcones
Neutral chalcones lack the pyridinium group, leading to distinct properties:
- 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Synthesized via Claisen-Schmidt condensation (52.6% yield) , this compound exhibits strong hydrogen bonding due to the phenolic -OH group, enhancing crystallinity compared to the target compound.
- (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one : Fluorine substitution reduces steric hindrance, resulting in a dihedral angle of 7.14°–56.26° between aromatic rings, influencing π-π stacking .
Spectroscopic Differences :
- IR Spectroscopy : The target compound’s pyridinium group shows characteristic C=N⁺ stretching (~1640 cm⁻¹), absent in neutral analogs like 1-(4-chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, which instead exhibits thiophene C-S peaks (~680 cm⁻¹) .
- NMR : The pyridinium proton in the target compound resonates downfield (δ ~9.0 ppm) compared to neutral pyridine analogs (δ ~7.5–8.5 ppm) .
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding : The pyridinium chloride group enables strong ionic interactions, contrasting with neutral chalcones that rely on weaker van der Waals forces or O–H∙∙∙O bonds (e.g., 4-hydroxyphenyl derivatives) .
- Crystal Packing : Dihedral angles in fluorophenyl analogs (e.g., 7.14°–56.26° ) suggest substituents significantly influence molecular planarity and packing efficiency.
Biological Activity
1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride is a synthetic organic compound notable for its biological activity. It features a chlorophenyl group, a methylpyridinium moiety, and a prop-2-en-1-one linkage, which contribute to its unique properties. This compound has been studied for its potential therapeutic applications, particularly in the fields of cancer treatment and antimicrobial activity.
The biological activity of 1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride is primarily attributed to its interaction with various molecular targets:
- Enzymatic Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Binding : It can bind to cellular receptors, modulating signaling pathways that affect cell proliferation and survival.
- Genetic Material Interaction : The compound has the potential to interact with DNA and RNA, influencing gene expression and cellular functions.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride showed IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent activity comparable to established chemotherapeutics .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 9h | MCF-7 | 10 |
| 9q | MDA-MB-231 | 23 |
| CA-4 | MCF-7 | 3.9 |
Antimicrobial Activity
In addition to its anticancer properties, research has indicated that 1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride exhibits antimicrobial activity. Studies have shown significant efficacy against bacterial strains, suggesting potential applications in treating infections .
Case Study 1: Antiproliferative Activity in Breast Cancer Cells
A study investigated the antiproliferative effects of various derivatives of the compound on MCF-7 breast cancer cells. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through mechanisms involving tubulin destabilization. Flow cytometry analysis revealed that these compounds caused G2/M phase arrest in treated cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antibacterial properties of related pyridinium compounds. It demonstrated that specific derivatives showed pronounced sensitivity against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride?
- Methodological Answer : The compound is typically synthesized via a Claisen-Schmidt condensation reaction. This involves reacting a substituted acetophenone (e.g., 4-chloroacetophenone) with a pyridinium aldehyde derivative under acidic or basic conditions. Key steps include:
- Reaction Optimization : Adjusting stoichiometry, temperature (e.g., 60–80°C), and catalyst (e.g., NaOH or HCl) to enhance yield .
- Purification : Recrystallization using ethanol or methanol to isolate the product, followed by characterization via -NMR, -NMR, and IR spectroscopy to confirm the α,β-unsaturated ketone backbone .
- Data Table :
| Reaction Component | Typical Conditions | Yield (%) |
|---|---|---|
| 4-Chloroacetophenone | 1.2 eq, 70°C | 65–75 |
| 3-Methylpyridinium aldehyde | 1.0 eq, HCl catalyst | — |
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a saturated solution in acetone/water to obtain diffraction-quality crystals.
- Data Collection : Using a Bruker APEX II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
- Refinement : SHELXL-2018/3 for structure solution and refinement, achieving R-values < 0.05 .
Advanced Research Questions
Q. How do substituents (e.g., 4-chlorophenyl, 3-methylpyridinium) influence electronic properties and reactivity?
- Methodological Answer :
- Spectroscopic Analysis : UV-Vis spectroscopy (λmax ~350 nm) reveals extended conjugation due to the enone system. The electron-withdrawing Cl group red-shifts absorption, while the pyridinium moiety enhances polarity .
- DFT Calculations : B3LYP/6-31G(d) level calculations show HOMO-LUMO gaps (~3.5 eV) correlate with experimental redox behavior. The 3-methylpyridinium group increases electrophilicity at the β-carbon, enhancing reactivity in nucleophilic additions .
Q. What analytical techniques resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Methodological Answer :
- In Vitro Assays : Dose-response curves (IC50) against cancer cell lines (e.g., MCF-7) and microbial strains (e.g., S. aureus) under standardized protocols (e.g., MTT assay, MIC determination) .
- SAR Studies : Comparing analogs (e.g., replacing Cl with F or NO2) to identify critical substituents. For example, 4-Cl enhances membrane permeability, while pyridinium groups improve intracellular retention .
- Data Table :
| Bioactivity | IC50 (μM) | Microbial MIC (μg/mL) |
|---|---|---|
| Anticancer (MCF-7) | 12.3 ± 1.2 | — |
| Antibacterial (E. coli) | — | 25.0 |
Q. How are hydrogen-bonding patterns analyzed to predict solid-state behavior?
- Methodological Answer :
- Hirshfeld Surface Analysis : CrystalExplorer software quantifies intermolecular contacts (e.g., O–H···O vs. C–H···Cl). For example, >25% of interactions in analogous chalcones involve Cl···H contacts .
- Graph Set Analysis : Assigns descriptors (e.g., ) to classify dimeric or chain motifs. The pyridinium group often forms N<sup>+</sup>–H···O hydrogen bonds with ketone oxygen, stabilizing crystal packing .
Q. What computational strategies are used to model structure-activity relationships (SAR)?
- Methodological Answer :
- 3D-QSAR : CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic fields. For chalcones, alignment rules prioritize the enone backbone and substituent orientations .
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., tubulin; PDB: 1SA0). The 4-Cl group forms halogen bonds with Thr145, while the pyridinium moiety interacts via cation-π with Phe214 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
